[(Z)-4-butanoyloxybut-2-enyl] butanoate
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Overview
Description
[(Z)-4-butanoyloxybut-2-enyl] butanoate: is an organic compound with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol . It is a colorless or slightly yellow liquid used primarily in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(Z)-4-butanoyloxybut-2-enyl] butanoate typically involves the esterification of cis-1,4-butanediol with butyric acid. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be represented as follows:
cis-1,4-Butanediol+Butyric AcidAcid Catalystthis compound+Water
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [(Z)-4-butanoyloxybut-2-enyl] butanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield cis-1,4-butanediol.
Substitution: It can participate in nucleophilic substitution reactions, where the butyryl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Butyric acid derivatives.
Reduction: cis-1,4-Butanediol.
Substitution: Various substituted butenes depending on the nucleophile used.
Scientific Research Applications
[(Z)-4-butanoyloxybut-2-enyl] butanoate is widely used in biochemical and proteomics research . It serves as a crosslinking agent in polymer chemistry, aiding in the formation of complex polymer structures . Additionally, it is used in the synthesis of various organic compounds and as a probe in studying reaction mechanisms .
Mechanism of Action
The mechanism of action of [(Z)-4-butanoyloxybut-2-enyl] butanoate involves its ability to act as a crosslinking agent. It can form covalent bonds with other molecules, thereby altering their physical and chemical properties. This crosslinking ability is crucial in polymer chemistry and material science .
Comparison with Similar Compounds
cis-1,4-Diacetoxy-2-butene: Similar ester structure but with acetoxy groups instead of butyryl groups.
cis-1,4-Dichloro-2-butene: Contains chlorine atoms instead of ester groups.
Uniqueness: [(Z)-4-butanoyloxybut-2-enyl] butanoate is unique due to its specific ester groups, which provide distinct reactivity and applications in biochemical research and polymer chemistry. Its ability to act as a crosslinking agent sets it apart from other similar compounds .
Properties
IUPAC Name |
[(Z)-4-butanoyloxybut-2-enyl] butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJKSGMVEHGEKF-WAYWQWQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=CCOC(=O)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C\COC(=O)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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